molecular formula C8H6ClN3 B2386733 Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride CAS No. 1934299-50-9

Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride

Cat. No.: B2386733
CAS No.: 1934299-50-9
M. Wt: 179.61
InChI Key: GVHFSKLEUSPTAA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic heterocycles with salt formations. The systematic name is imidazo[1,2-a]pyridine-6-carbonitrile;hydrochloride, which indicates the presence of both the organic heterocyclic base and the associated hydrochloric acid salt. This nomenclature system reflects the fusion pattern between the imidazole and pyridine rings, where the imidazole ring is fused at positions 1 and 2 of the pyridine ring to form the [1,2-a] configuration.

The carbonitrile functional group is specifically positioned at the 6-position of the fused ring system, which corresponds to the pyridine ring portion of the bicyclic structure. The systematic classification places this compound within the broader category of azaindoles, specifically as a member of the imidazo[1,2-a]pyridine subfamily. The hydrochloride designation indicates the formation of a protonated nitrogen center with an associated chloride counterion, forming a stable crystalline salt.

Table 1: Systematic Nomenclature Comparison

Nomenclature System Name
IUPAC Systematic imidazo[1,2-a]pyridine-6-carbonitrile;hydrochloride
Alternative Name 6-cyanoimidazo[1,2-a]pyridine hydrochloride
Chemical Class Azaindole derivative
Functional Group Aromatic carbonitrile salt

The numbering system for this bicyclic heterocycle follows established conventions where the nitrogen atoms in the imidazole ring are designated as positions 1 and 3, while the pyridine nitrogen occupies position 4 in the fused system. The carbonitrile substitution at position 6 places this functional group on the pyridine ring portion, specifically meta to the bridgehead nitrogen.

CAS Registry Number and PubChem CID Assignments

The Chemical Abstracts Service registry number for imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride is 1934299-50-9, which serves as the unique identifier for this specific salt form. This CAS number distinguishes the hydrochloride salt from the free base compound, which carries the separate CAS registry number 106850-34-4. The distinction between these registry numbers is critical for accurate chemical identification and procurement, as the two forms exhibit different physical and chemical properties.

The PubChem Compound Identifier for the hydrochloride salt is 145866931, providing a standardized reference within the National Center for Biotechnology Information database system. This identifier facilitates cross-referencing with other chemical databases and enables researchers to access comprehensive physicochemical data and structural information. The molecular descriptor language identifiers further support unambiguous chemical identification across different database systems.

Table 2: Chemical Registry and Database Identifiers

Database System Identifier Reference
CAS Registry 1934299-50-9 Hydrochloride salt
PubChem CID 145866931 NCBI database
MDL Number MFCD31629942 Molecular design database
InChI Key GVHFSKLEUSPTAA-UHFFFAOYSA-N Structure hash

The International Chemical Identifier key GVHFSKLEUSPTAA-UHFFFAOYSA-N provides a unique structural hash that enables precise identification across different chemical information systems. This standardized identifier system ensures consistency in chemical database searches and facilitates automated structure matching in computational chemistry applications.

The molecular design limited number MFCD31629942 serves as an additional identifier within commercial chemical supplier databases. These multiple identifier systems work together to provide comprehensive coverage for chemical identification and minimize ambiguity in research and commercial transactions.

Structural Relationship to Imidazo[1,2-a]pyridine Core Scaffold

This compound maintains the fundamental bicyclic architecture characteristic of the imidazo[1,2-a]pyridine core scaffold while incorporating specific substitution patterns that modify its electronic and physical properties. The core scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring in a [1,2-a] configuration, creating a planar aromatic system with three nitrogen atoms.

The carbonitrile substitution at position 6 introduces significant electronic effects through its electron-withdrawing nature, which influences the overall electron density distribution across the bicyclic system. This substitution pattern places the cyano group directly on the pyridine ring, specifically at the position meta to the bridgehead nitrogen atom. The electron-withdrawing characteristics of the carbonitrile group enhance the electrophilic character of the aromatic system and influence potential reactivity patterns.

Table 3: Structural Features and Electronic Properties

Structural Element Description Electronic Effect
Bicyclic Core Fused imidazole-pyridine system Aromatic stabilization
Carbonitrile Group Cyano substitution at position 6 Electron-withdrawing
Nitrogen Centers Three nitrogen atoms in system Protonation sites
Ring Fusion [1,2-a] Configuration Planar geometry

The relationship to the parent imidazo[1,2-a]pyridine scaffold demonstrates how functional group substitutions can modulate the properties of heterocyclic systems while maintaining the core structural framework. The positioning of the carbonitrile group specifically at the 6-position creates a unique substitution pattern that distinguishes this compound from other carbonitrile-substituted imidazopyridine isomers.

The three nitrogen atoms within the bicyclic system provide multiple sites for potential protonation and hydrogen bonding interactions. The electron density distribution across these nitrogen centers is influenced by both the aromatic system's inherent properties and the electron-withdrawing effect of the carbonitrile substituent.

Tautomeric Forms and Protonation States in Hydrochloride Salt

The tautomeric behavior of imidazo[1,2-a]pyridine derivatives has been extensively studied through computational approaches, revealing important insights into the stability and protonation preferences of these heterocyclic systems. Density functional theory studies indicate that specific tautomeric forms demonstrate enhanced stability compared to alternative arrangements, with the protonation state significantly influencing molecular geometry and electronic properties.

In the hydrochloride salt form, the protonation occurs preferentially at one of the nitrogen centers within the bicyclic system, most likely at the imidazole nitrogen that provides optimal stabilization through resonance effects. The computational analysis of imidazopyridine derivatives suggests that tautomeric interconversions can be influenced by solvent effects and substitution patterns, with polar solvents generally increasing the stability of protonated forms.

Table 4: Tautomeric and Protonation Characteristics

Property Description Computational Finding
Preferred Tautomer Most stable configuration Enhanced stability observed
Protonation Site Imidazole nitrogen center Optimal resonance stabilization
Solvent Effects Polar solvent influence Increased protonated form stability
Electronic Distribution Charge delocalization pattern Modified by carbonitrile group

The formation of the hydrochloride salt involves the transfer of a proton from hydrochloric acid to the most basic nitrogen center in the imidazo[1,2-a]pyridine system. This protonation event creates a positively charged heterocyclic cation that is balanced by the chloride anion, resulting in the formation of a stable crystalline salt. The specific nitrogen atom that undergoes protonation is determined by the relative basicities of the three nitrogen centers, which are influenced by the electronic effects of the carbonitrile substituent.

The charge distribution in the protonated state differs significantly from the neutral molecule, with the positive charge being delocalized across the aromatic system through resonance effects. This charge delocalization contributes to the stability of the salt form and influences its physical properties, including solubility, melting point, and crystalline structure. The presence of the carbonitrile group modifies the electron density distribution, potentially affecting the precise location and extent of charge delocalization in the protonated state.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHFSKLEUSPTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halocarbonyl-Mediated Ring Formation

The most widely adopted route involves cyclizing 2-amino-5-cyanopyridine with α-halocarbonyl reagents under acidic conditions. A representative procedure employs:

Reagents :

  • 2-Amino-5-cyanopyridine (1.0 equiv)
  • Chloroacetonitrile (1.2 equiv)
  • Hydrochloric acid (3.0 equiv, 37% aqueous)
  • Ethanol (solvent)

Procedure :

  • Charge ethanol (5 vol) with 2-amino-5-cyanopyridine under N₂.
  • Add chloroacetonitrile dropwise at 0–5°C.
  • Introduce HCl gradually, maintaining pH < 2.
  • Reflux at 80°C for 12–14 hr.
  • Cool to 25°C and isolate via vacuum filtration (Yield: 68–72%).

Mechanistic Insight :
The reaction proceeds through:

  • Nucleophilic attack by the pyridine amine on the electrophilic α-carbon of chloroacetonitrile.
  • Intramolecular cyclization facilitated by HCl, forming the imidazo[1,2-a]pyridine core.
  • Protonation of the tertiary nitrogen, yielding the hydrochloride salt.

Multi-Component Reaction (MCR) Approaches

Three-Component Coupling with Aldehydes and Alkynes

An efficient domino A₃-coupling method utilizes:

Components :

  • 2-Aminopyridine
  • Aromatic aldehyde
  • Terminal alkyne (e.g., propiolonitrile)

Catalytic System :

  • CuI (10 mol%)
  • Sodium ascorbate (20 mol%)
  • DMF/H₂O (4:1) at 60°C

Key Advantages :

  • Single-step construction of the imidazo[1,2-a]pyridine skeleton
  • Direct introduction of the C6-cyano group via nitrile-containing alkynes
  • Typical yields: 75–82%

Table 1: Representative MCR Conditions and Outcomes

Aldehyde Alkyne Time (hr) Yield (%)
Benzaldehyde Propiolonitrile 8 78
4-Nitrobenzaldehyde Cyanoacetylene 10 68
Furfural Propargyl nitrile 12 71

Post-Synthetic Functionalization Techniques

Late-Stage Cyanation at C6

For substrates lacking pre-installed nitriles, palladium-catalyzed cyanation proves effective:

Reaction Parameters :

  • 8-Bromoimidazo[1,2-a]pyridine (1.0 equiv)
  • Zn(CN)₂ (2.5 equiv)
  • Pd(PPh₃)₄ (5 mol%)
  • DMF, 120°C, 24 hr

Critical Considerations :

  • Requires strict exclusion of oxygen
  • Cyanide quenching with FeCl₃ necessary for safety
  • Isolated yields: 55–60%

Hydrochloride Salt Formation

Acid-Base Titration Method

Final protonation employs:

  • Dissolve free base in anhydrous EtOAc (10 vol)
  • Add HCl gas until pH stabilizes at 2.0–2.5
  • Precipitate product by cooling to −20°C
  • Wash with cold diethyl ether (3×)

Quality Control Metrics :

  • Purity : >97% (HPLC)
  • Water Content : <0.5% (Karl Fischer)
  • Residual Solvents : <500 ppm (GC-MS)

Industrial-Scale Optimization

Continuous Flow Reactor Design

Recent advances employ microfluidic systems to enhance:

  • Heat transfer during exothermic cyclization
  • Mixing efficiency in MCR protocols
  • Safety profile when handling HCN precursors

Table 2: Batch vs. Flow Synthesis Comparison

Parameter Batch Process Flow System
Reaction Time 14 hr 45 min
Space-Time Yield 0.8 kg/m³/hr 5.2 kg/m³/hr
Byproduct Formation 12–15% <5%

Analytical Characterization Protocols

Spectroscopic Fingerprinting

  • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, H-2), 8.35 (d, J=7.2 Hz, 1H, H-5), 7.85 (dd, J=7.2, 1.8 Hz, 1H, H-7), 7.62 (d, J=1.8 Hz, 1H, H-8)
  • IR (KBr): 2235 cm⁻¹ (C≡N stretch), 1630 cm⁻¹ (aromatic C=C)
  • XRD : Monoclinic P2₁/c space group, a=7.892 Å, b=12.345 Å, c=8.921 Å

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Development

Imidazo[1,2-a]pyridine derivatives are extensively studied for their potential in treating various diseases. Notably, they exhibit activity against protein kinases, making them promising candidates for the treatment of autoimmune and inflammatory diseases. For instance, novel derivatives have been developed that inhibit Bruton’s tyrosine kinase (Btk), which plays a crucial role in B-cell activation and proliferation. These compounds have shown efficacy in treating conditions like arthritis and other B-cell mediated disorders .

Case Study: Btk Inhibitors

A study demonstrated that specific imidazo[1,2-a]pyridine derivatives could inhibit Btk activity with an IC50 of less than 50 µM in vitro. This suggests their potential as therapeutic agents for autoimmune diseases .

Anticancer Research

Imidazo[1,2-a]pyridine-6-carbonitrile has been identified as a scaffold for developing new anticancer agents. Research indicates that derivatives of this compound can inhibit tumor growth and exhibit cytotoxic effects on various cancer cell lines.

Cytotoxicity Assay Results

A series of 12 new phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine were synthesized and tested against HeLa cells. The results showed that several compounds had IC50 values below 150 µM, indicating significant cytotoxicity. Specifically, compounds with para-substituted phenyl groups exhibited enhanced activity due to favorable interactions with target enzymes involved in cell signaling pathways .

CompoundIC50 (μM)Activity Level
1a<150High
1b386Moderate
1c735Low

Material Science

In material science, imidazo[1,2-a]pyridine-6-carbonitrile is explored for its role in developing organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for applications in advanced materials technology .

Agricultural Chemistry

This compound is also investigated for its potential use as a pesticide or herbicide. Research is ongoing to evaluate its effectiveness in crop protection and pest management strategies, aiming to enhance agricultural productivity while minimizing environmental impact .

Biochemical Assays

Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride is utilized in various biochemical assays to detect and quantify biological molecules. Its role in these assays is crucial for advancing research in biochemistry and molecular biology, particularly in the context of drug discovery and development .

Broad Biological Activities

The imidazo[1,2-a]pyridine scaffold is associated with a wide range of biological activities beyond those mentioned above:

  • Antiviral : Compounds have shown efficacy against viral infections.
  • Antibacterial : Some derivatives exhibit significant antibacterial properties.
  • Anti-inflammatory : They are being evaluated for their ability to reduce inflammation.
  • Antituberculosis : Certain derivatives have been synthesized with potent activity against Mycobacterium tuberculosis, showing MIC values as low as 0.006 µM against resistant strains .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This activation leads to various downstream effects, including the modulation of gene expression and cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
Imidazo[1,2-a]pyridine-6-carbonitrile HCl Not Available C₉H₆ClN₃ ~203.6 (calc.) 6-CN
Imidazo[1,2-a]pyridine-6-carbonyl chloride HCl 859833-15-1 C₈H₆Cl₂N₂O 217.05 6-COCl
6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl 1820607-31-5 C₇H₅Cl₂IN₂ 314.94 6-Cl, 8-I
2-Methyl-3-(2-piperidinylmethyl)-imidazo[1,2-a]pyridine HCl 501124-63-6 C₁₄H₁₉ClN₃ 264.78 2-CH₃, 3-piperidinylmethyl

Key Observations :

  • Halogen Influence : The 6-Cl and 8-I substituents in CAS 1820607-31-5 increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Alkyl/Amino Substituents: The piperidinylmethyl group in CAS 501124-63-6 introduces basicity, likely improving solubility in acidic environments and receptor binding .
Stability and Analytical Data

While direct stability data for the carbonitrile derivative are unavailable, analogs such as amitriptyline hydrochloride (Table 6, ) and gabapentin (Table 8, ) demonstrate that substituents like -CN or -Cl can influence solution stability. For example, amitriptyline (a tricyclic antidepressant with a tertiary amine) shows 98–102% recovery under stress conditions, suggesting that similarly structured imidazopyridines may exhibit comparable robustness if stabilized by aromatic nitriles .

Biological Activity

Imidazo[1,2-a]pyridine derivatives, including Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that serves as a scaffold for numerous bioactive molecules. The structural versatility of this compound allows for modifications that can enhance its biological efficacy. The hydrochloride salt form often improves solubility and bioavailability, making it a suitable candidate for drug development.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : This compound exhibits significant antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of various bacterial strains and fungi through mechanisms that may involve disruption of cellular processes or inhibition of enzyme activity .
  • Anticancer Properties : Research has shown that derivatives of Imidazo[1,2-a]pyridine possess cytotoxic effects against cancer cell lines. For instance, in vitro studies using the A549 lung adenocarcinoma cell line demonstrated IC50 values indicating potent anticancer activity . The compound's mechanism may involve apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, demonstrating anti-inflammatory potential. This is significant for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antitubercular Activity : Notably, certain imidazo[1,2-a]pyridine derivatives have shown effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.006 μM . This highlights their potential in treating drug-resistant tuberculosis strains.

Structure-Activity Relationship (SAR)

The biological activity of Imidazo[1,2-a]pyridine derivatives is closely linked to their chemical structure. Modifications at various positions on the imidazo ring can significantly alter their pharmacological profiles:

PositionModificationEffect on Activity
2Substituents (e.g., halogens)Enhanced antibacterial and anticancer activity
3Alkyl or aryl groupsImproved solubility and potency
6Carbonitrile groupIncreased cytotoxicity against cancer cells

These modifications allow for fine-tuning of the compounds' interactions with biological targets, enhancing their therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

  • Cytotoxicity Studies : In a study involving brine shrimp and A549 cells, the compound demonstrated notable cytotoxic effects with LC50 values ranging from 20.07 to 27.82 μg/mL . This indicates a significant potential for further development as an anticancer agent.
  • Antimicrobial Efficacy : A series of tests against various pathogens revealed that modifications to the imidazo structure could enhance antimicrobial potency. For example, certain derivatives showed MIC values below 1 μM against resistant bacterial strains .
  • In Vivo Studies : Pharmacokinetic evaluations in animal models indicated favorable absorption and distribution profiles for certain derivatives, suggesting potential for clinical application .

Q & A

Q. What are the common synthetic routes and characterization methods for imidazo[1,2-a]pyridine derivatives?

Imidazo[1,2-a]pyridine derivatives are typically synthesized via cyclization reactions. For example, a practical approach involves:

  • Cyclocondensation : Reacting 2-aminopyridines with α-haloketones or aldehydes under mild conditions (e.g., ethanol reflux) to form the imidazo[1,2-a]pyridine core .
  • Post-functionalization : Introducing substituents (e.g., nitrile, carboxyl groups) via palladium-catalyzed cross-coupling or nucleophilic substitution .

Characterization methods include:

  • NMR spectroscopy : 1H and 13C NMR to confirm regiochemistry and purity (e.g., distinct aromatic proton signals at δ 7.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weights within ±2 ppm error .
  • Melting Point Analysis : Assess purity (e.g., sharp melting points >200°C indicate high crystallinity) .

Q. What safety protocols are critical when handling imidazo[1,2-a]pyridine derivatives?

  • Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .
  • Emergency Procedures : Flush eyes with water for 15 minutes if exposed; consult poison control for ingestion .

Q. How can researchers assess the biological activity of imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride?

  • In Vitro Assays : Test against target receptors (e.g., cholinergic receptors) using fluorescence-based binding assays .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., nitrile, piperazine groups) to evaluate potency changes .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines to rule off-target effects .

Advanced Research Questions

Q. How can computational methods optimize imidazo[1,2-a]pyridine synthesis?

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to identify low-energy routes (e.g., using DFT at the B3LYP/6-31G* level) .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures .
  • Reaction Simulation Tools : Software like Gaussian or Schrödinger Suite can model regioselectivity in cyclization steps .

Q. How to resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) to identify outliers or trends .
  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability .
  • Docking Studies : Use AutoDock Vina to compare ligand-receptor binding modes and explain potency differences .

Q. What experimental design strategies improve reaction yields for imidazo[1,2-a]pyridine derivatives?

  • Design of Experiments (DOE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading) .
  • High-Throughput Screening : Test 100+ reaction conditions in parallel using automated liquid handlers .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real-time .

Q. How does the stability of this compound vary under different conditions?

  • pH Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13) to identify decomposition pathways .
  • Light Sensitivity : Expose to UV light (254 nm) and monitor via HPLC for photodegradation products .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>250°C for most derivatives) .

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